[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used as a dietary supplement and is found in many foods, including meat, dairy, and legumes. This compound is versatile and has applications in various scientific fields, including pharmaceuticals, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride typically involves the fermentation of certain bacteria, such as Corynebacterium glutamicum, which are engineered to overproduce L-lysine. The fermentation process is carried out under controlled conditions, including specific pH, temperature, and nutrient availability. After fermentation, the L-lysine is extracted and purified, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The bacteria are cultivated in bioreactors with optimized conditions to maximize yield. Post-fermentation, the product undergoes several purification steps, including filtration, crystallization, and drying, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of keto acids, while substitution reactions can produce various amides and esters.
Scientific Research Applications
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a crucial role in protein synthesis and is used in studies related to amino acid metabolism.
Medicine: Used as a dietary supplement to treat lysine deficiency and to support overall health.
Industry: Utilized in the production of animal feed, pharmaceuticals, and cosmetics
Mechanism of Action
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, which is essential for the growth and repair of tissues. The compound also plays a role in the production of enzymes, hormones, and antibodies. The molecular targets include ribosomes and various enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride is unique due to its specific structure and function. Similar compounds include other essential amino acids such as:
- L-arginine
- L-histidine
- L-leucine
Each of these amino acids has distinct roles in the body, but this compound is particularly important for its role in protein synthesis and metabolism.
Properties
IUPAC Name |
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRYPAVXBMFXQE-MMALYQPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])C(C(C(=O)O)N)O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[NH3+])[C@@H]([C@@H](C(=O)O)N)O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.